N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Descripción
N-(4-Chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a (3,5-dimethoxybenzyl)thio group at the 2-position and an acetamide-linked 4-chlorobenzyl moiety at the 4-position. The compound’s structure integrates a chloro-substituted benzyl group and a dimethoxybenzyl thioether, which may enhance its lipophilicity and binding affinity to biological targets.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S2/c1-26-18-7-15(8-19(10-18)27-2)12-28-21-24-17(13-29-21)9-20(25)23-11-14-3-5-16(22)6-4-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXFFMYGELWTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is C18H20ClN3O2S2. Its structure can be represented as follows:
- Molecular Weight : 385.99 g/mol
- IUPAC Name : N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with chlorinated benzyl groups. Specific methods may vary, but the general approach includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized from appropriate precursors.
- Substitution Reaction : The thiazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the desired acetamide.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related thiazole compounds. For instance, compounds similar to N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide have shown significant activity against various fungal strains.
- Case Study : A study evaluated the antifungal activity of several thiazole derivatives against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL for potent derivatives, suggesting that modifications in the structure can enhance antifungal efficacy .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction.
- Research Findings : In vitro studies have demonstrated that certain thiazole compounds can inhibit cell proliferation in breast and lung cancer cell lines. The IC50 values for these compounds were reported between 10 and 50 µM, indicating moderate to high potency .
Biological Activity Summary
Comparación Con Compuestos Similares
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 8c (), but the dimethoxybenzyl thioether may require optimized coupling conditions to improve yield .
Further in vitro assays are needed to validate this .
Toxicity Considerations : Unlike perfluoroalkyl-thio acetamides (), the target compound lacks persistent fluorinated groups, reducing bioaccumulation risks .
Data Tables for Key Comparisons
Table 1: Substituent Impact on Melting Points
Table 2: Antitumor Activity of Structural Analogs
| Compound ID (Evidence) | Core Structure | Key Substituents | MGI% (Antitumor) |
|---|---|---|---|
| 7 () | Quinazolinone | 4-Chlorophenyl, trimethoxybenzyl | 47% |
| 8c () | Thiazole | 2-Chlorobenzyl, morpholinoethoxy | Not reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
